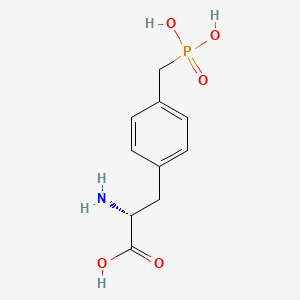

4-Phosphonomethyl-D-Phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Phosphonomethyl-D-Phenylalanine is a useful research compound. Its molecular formula is C10H14NO5P and its molecular weight is 259.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H14N O5P

- Molecular Weight : 267.19 g/mol

- CAS Number : 142434-81-9

The structure of Pmp includes a phenylalanine backbone with a phosphonomethyl group that enhances its biochemical stability and activity compared to its natural counterpart. This modification allows it to act as an effective enzyme inhibitor.

Enzyme Inhibition

Pmp is primarily studied for its ability to inhibit enzymes, particularly zinc-dependent proteases such as neutral endopeptidase (NEP). This inhibition is crucial for therapeutic applications, especially in managing conditions like hypertension and heart failure by potentiating the biological effects of natriuretic hormones.

Key Mechanisms :

- Inhibition of NEP : Enhances the action of atrial natriuretic factor (ANF), leading to vasodilation and diuresis.

- Stability Against Hydrolysis : The phosphonomethyl group provides resistance to enzymatic degradation, making Pmp a stable analog for studying protein phosphorylation.

Biological Studies

Research utilizing Pmp has elucidated mechanisms of protein phosphorylation, revealing insights into cellular signaling processes crucial for understanding various diseases.

Case Studies :

- Hypertension Treatment : Studies have demonstrated that Pmp derivatives effectively lower blood pressure in animal models by enhancing the effects of ANF.

- Cancer Research : Its ability to modulate signaling pathways makes it a candidate for cancer therapy, particularly in tumors that exploit tyrosine phosphorylation for growth and survival.

Synthesis of Peptidomimetics

Pmp serves as a building block in the synthesis of phosphonopeptides and peptidomimetics. These compounds mimic natural peptides and have applications in drug development due to their ability to inhibit key enzymes related to various pathological states.

| Application Area | Description |

|---|---|

| Drug Development | Used in creating enzyme inhibitors for therapeutic purposes |

| Fluorescent Probes | Phosphonopeptides can be used as fluorescent probes in biological studies |

| Antiviral Agents | Development of phosphoramidate prodrugs that enhance intracellular delivery |

Pharmacokinetics

The pharmacokinetic profile of Pmp indicates enhanced solubility due to its phosphonic acid moiety, effective tissue distribution influenced by its chemical structure, and limited metabolism due to resistance against hydrolytic enzymes.

Analyse Chemischer Reaktionen

Key Reaction Conditions:

Amino Group Reactions

The α-amino group participates in:

-

Fmoc Protection : Treatment with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (pH 8–9) introduces the Fmoc group, essential for solid-phase peptide synthesis .

-

Deprotection : Piperidine (20% in DMF) removes the Fmoc group selectively without affecting the phosphonomethyl moiety .

Carboxylic Acid Reactions

-

Esterification : Reacts with methanol/HCl to form methyl esters, improving solubility for subsequent reactions .

-

Amidation : Coupling with amines (e.g., HOBt/EDC) generates peptide bonds .

Phosphonomethyl Group Reactivity

The phosphonomethyl group undergoes:

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert the –CH₂PO₃H₂ group to –PO₃H₂, though this is rarely employed due to stability concerns.

-

Coordination Chemistry : Binds metal ions (e.g., Zn²⁺) via the phosphonate oxygen atoms, mimicking natural phosphorylated residues in enzyme inhibition .

Substitution Reactions on the Aromatic Ring

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at meta positions relative to the phosphonomethyl group .

-

Bromination : NBS in CCl₄ yields mono-brominated derivatives .

Stability and Side Reactions

-

β-Elimination : Under strongly basic conditions (e.g., NaOH), the phosphonomethyl group may undergo elimination, forming dehydroalanine derivatives .

-

Racemization : Prolonged exposure to basic conditions during peptide synthesis can cause epimerization at the α-carbon .

Comparative Reactivity with L-Enantiomer

While the D- and L-forms share identical chemical reactivity, their biological activity diverges significantly. For instance:

Eigenschaften

Molekularformel |

C10H14NO5P |

|---|---|

Molekulargewicht |

259.2 g/mol |

IUPAC-Name |

(2R)-2-amino-3-[4-(phosphonomethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C10H14NO5P/c11-9(10(12)13)5-7-1-3-8(4-2-7)6-17(14,15)16/h1-4,9H,5-6,11H2,(H,12,13)(H2,14,15,16)/t9-/m1/s1 |

InChI-Schlüssel |

SAQLLHDEEMZENJ-SECBINFHSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O |

Isomerische SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)CP(=O)(O)O |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CP(=O)(O)O |

Sequenz |

X |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.